molecular formula C20H29N5O3S2 B11307158 N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B11307158
M. Wt: 451.6 g/mol
InChI Key: IHHNFUSYCXSIRL-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide (let’s call it “Compound X” for brevity) is a complex organic molecule with a fascinating structure. It combines a 1,2,4-triazole ring, a piperidine moiety, and a sulfonamide group. Let’s break it down:

  • 1,2,4-Triazole Ring: : This heterocyclic ring system contains three nitrogen atoms and one carbon atom. Triazoles are known for their diverse biological activities and are often found in pharmaceutical compounds.

  • Piperidine Moiety: : The piperidine ring contributes to the compound’s overall structure. Piperidines are common in medicinal chemistry due to their stability and ability to interact with biological targets.

  • Sulfonamide Group: : The sulfonamide functional group (–SO₂NH₂) is widely used in drug design. It can form hydrogen bonds and participate in various interactions.

Preparation Methods

Synthetic Routes:: The synthesis of Compound X involves several steps. One possible synthetic route includes the following:

  • Formation of the Triazole Ring: : Start with an appropriate precursor (e.g., an aldehyde or ketone) and react it with hydrazine to form the triazole ring.

  • Introduction of the Piperidine Moiety: : Alkylate the triazole ring using an alkyl halide containing a piperidine group. This step introduces the piperidine moiety.

  • Sulfonamide Formation: : React the resulting compound with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonamide group.

Industrial Production:: Industrial-scale production of Compound X likely involves optimized and efficient synthetic methods. specific details are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: Oxidation of the sulfide group to the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or other sites.

    Common Reagents: Reagents like sodium hydride, hydrogen peroxide, and various nucleophiles.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

Compound X has promising applications:

    Medicine: Investigate its potential as an antiviral, anticancer, or antimicrobial agent.

    Chemical Biology: Study its interactions with biological targets.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its combination of the triazole, piperidine, and sulfonamide moieties. Similar compounds include glimepiride sulfonamide and other indole derivatives .

Properties

Molecular Formula

C20H29N5O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-[[4-ethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C20H29N5O3S2/c1-4-24-18(14-25(30(3,27)28)17-10-8-16(2)9-11-17)21-22-20(24)29-15-19(26)23-12-6-5-7-13-23/h8-11H,4-7,12-15H2,1-3H3

InChI Key

IHHNFUSYCXSIRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCCC2)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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